3-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12-6-13(2)8-16(7-12)24-19(17-10-26-11-18(17)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQLELYWVTZMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound belonging to the thienopyrazole class. Its unique chemical structure imparts significant biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core linked to a benzamide group with a chloro substituent. The molecular formula is with a molecular weight of approximately 367.9 g/mol. The presence of the thieno and pyrazole rings contributes to its diverse biological interactions.
Anticancer Activity
Research indicates that thienopyrazole derivatives exhibit anticancer properties by inhibiting various cancer cell lines. For instance, compounds similar to this compound have demonstrated selective inhibition of aurora kinases, which are critical for cell division and proliferation in cancer cells. The inhibition of these kinases leads to apoptosis in cancerous cells, suggesting potential use in cancer therapy .
Anti-inflammatory Effects
Thienopyrazole derivatives have also shown promise as anti-inflammatory agents. They inhibit phosphodiesterase enzymes (such as PDE7), which play a role in inflammatory responses. By modulating these pathways, the compound may reduce inflammation and provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of thienopyrazole compounds. They can protect cells from oxidative stress by scavenging free radicals and reducing cellular damage. This property is particularly beneficial in preventing toxicity in various biological systems .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound likely binds to specific enzymes or receptors, inhibiting their activity and altering biochemical pathways.
- Cell Cycle Arrest : By targeting aurora kinases, it may induce cell cycle arrest in cancer cells, preventing further proliferation.
- Oxidative Stress Reduction : Its antioxidant activity helps mitigate oxidative damage in cells.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
In contrast, the compound in uses a benzoxazole-triazole hybrid, which may enhance hydrogen bonding via the thione group (C=S) .
Substituent Effects: Chlorine vs. Fluorine: The 3-chlorobenzamide (target) and 2,6-difluorobenzamide () substituents differ in electronic effects. Fluorine’s smaller size and higher electronegativity could improve binding affinity but reduce solubility compared to chlorine .
Aromatic Substituents :
- The 3,5-dimethylphenyl group (target) provides steric bulk and moderate electron-donating effects, whereas the 3-chlorophenyl group () adds electron-withdrawing character, possibly altering receptor interactions.
Hypothetical Implications of Structural Differences
- Pharmacokinetics : The 3-chloro substituent in the target compound may balance lipophilicity and metabolic stability, whereas fluorine () could enhance membrane permeability but increase toxicity risks.
- Binding Interactions: The thienopyrazole core’s sulfur atom might engage in hydrophobic interactions, while the benzoxazole-triazole core () could participate in hydrogen bonding via NH and C=S groups .
- Synthetic Accessibility : Ethoxy-substituted analogs () may require more complex synthetic routes due to multiple alkoxy groups, whereas halogenated derivatives (target, ) are likely easier to functionalize.
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thienopyrazole core is synthesized via cyclization of a thiophene precursor with hydrazine derivatives. A representative protocol adapted from involves:
Reagents :
- 3,4-Dihydrothieno[3,4-c]thiophene-1,1-dione
- Hydrazine hydrate (excess)
Conditions :
- Reflux in ethanol (12 hours)
- Yield: 68–72%
Mechanism :
Hydrazine attacks the diketone, followed by dehydration to form the pyrazole ring (Scheme 1).
Alternative Routes via 1,3-Dipolar Cycloaddition
Patent WO2011076678A1 discloses thienopyrazole synthesis using nitrile imines and thiophene dienes. However, this method requires stringent temperature control (−20°C to 0°C) and provides lower yields (45–50%).
Introduction of the 3,5-Dimethylphenyl Group
Electrophilic Aromatic Substitution
Direct alkylation of the pyrazole nitrogen is challenging due to steric hindrance. Instead, Ullmann coupling or Suzuki-Miyaura cross-coupling is preferred.
Protocol :
- Substrate : Thieno[3,4-c]pyrazol-3-amine
- Reagent : 3,5-Dimethylphenylboronic acid
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃
- Solvent : Dioxane/H₂O (4:1)
- Conditions : 90°C, 24 hours
- Yield : 65–70%
Amide Bond Formation with 3-Chlorobenzoyl Chloride
Coupling Reaction Optimization
The final step involves reacting the amine intermediate with 3-chlorobenzoyl chloride. Key findings from and:
Reagents :
- 3-Chlorobenzoyl chloride (1.2 equiv)
- Triethylamine (2.0 equiv)
Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature
- Reaction Time: 6 hours
- Yield: 80–85%
Side Reactions :
- Over-acylation at the pyrazole nitrogen (mitigated by using controlled stoichiometry).
- Hydrolysis of the benzoyl chloride (prevented by anhydrous conditions).
Reaction Optimization and Characterization
Critical Parameters
Analytical Data
Spectroscopic Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, pyrazole-H), 2.35 (s, 6H, CH₃).
- HRMS : m/z 450.0921 [M+H]⁺ (calculated for C₂₃H₂₁ClN₃OS: 450.0925).
Purity Assessment :
- HPLC: >98% purity (C18 column, acetonitrile/H₂O gradient).
Comparative Analysis of Synthetic Routes
The table below evaluates methods from peer-reviewed and patent sources:
Q & A
Q. What are the optimal synthetic pathways for 3-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
- Methodological Answer : The synthesis involves multi-step protocols, including cyclocondensation of thiophene derivatives with hydrazines to form the pyrazole ring, followed by amidation. Key steps:
- Step 1 : Prepare the thieno[3,4-c]pyrazole core via cyclization of 3,4-dihydrothiophene precursors with substituted hydrazines under reflux in ethanol .
- Step 2 : Introduce the 3-chlorobenzamide moiety via nucleophilic acyl substitution using 3-chlorobenzoyl chloride in dry dichloromethane with a base (e.g., triethylamine) .
- Optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and thiophene rings. Chemical shifts near δ 7.5–8.5 ppm indicate aromatic protons .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to assess purity .
- X-ray Crystallography : Use SHELXL for refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), resolution < 0.8 Å. Analyze hydrogen bonding and π-π stacking interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in the chloro-benzamide or thienopyrazole moieties (e.g., substituent position, halogen replacement).
- Step 2 : Test in vitro against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding assays. Compare IC₅₀ values .
- Step 3 : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions with active sites. Prioritize analogs with improved binding energy (< -8 kcal/mol) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Verify Purity : Re-analyze batches via HPLC (≥95% purity) and elemental analysis .
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and controls. Address batch-to-b variability by repeating assays in triplicate .
- Orthogonal Techniques : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) for downstream pathway analysis .
Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic Stability : Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hrs. Monitor degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) in quartz cuvettes. Identify byproducts using QTOF-MS .
- Microbial Degradation : Use soil slurry models with LC-MS/MS to track metabolite formation. Correlate with OECD 307 guidelines .
Q. How can computational methods predict its pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETlab to estimate logP (target: 3–5), BBB permeability, and CYP450 inhibition .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess membrane penetration and protein-ligand stability. Analyze RMSD (< 2 Å) and binding free energy (MM/PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
